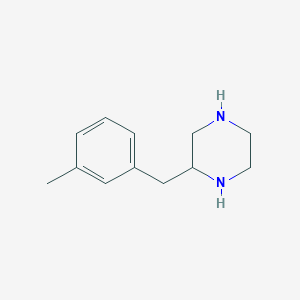

2-(3-Methylbenzyl)piperazine

Description

The Piperazine (B1678402) Heterocycle: A Foundational Scaffold in Chemical Synthesis

Historical Context and Chemical Significance

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and chemical synthesis. researchgate.net Its structural rigidity, coupled with the presence of two nitrogen atoms that can act as hydrogen bond acceptors and donors, provides a unique combination of properties. thieme-connect.combohrium.com This often leads to improved physicochemical characteristics in derivative compounds, such as enhanced water solubility and oral bioavailability. thieme-connect.combohrium.com Historically, piperazine derivatives were investigated for various therapeutic applications, including as potential antidepressants. researchgate.net The inherent versatility of the piperazine nucleus allows for extensive structural modifications, making it a privileged scaffold in the design of new bioactive molecules. bohrium.comnih.gov

Prevalence in Diverse Chemical Libraries and Molecular Architectures

The piperazine motif is the third most common nitrogen heterocycle found in drug discovery and is a key component in numerous FDA-approved drugs. bohrium.commdpi.comencyclopedia.pub Its prevalence is attributed to the favorable pharmacological and pharmacokinetic profiles it imparts to molecules. mdpi.comencyclopedia.pub The two nitrogen atoms allow for adjustments in the three-dimensional geometry of the molecule, a flexibility not as readily available with analogous six-membered heterocycles like morpholine (B109124) or piperidine (B6355638). mdpi.comencyclopedia.pub Despite its widespread use, the structural diversity of piperazine-containing compounds in medicinal chemistry has historically been concentrated on substitutions at the nitrogen atoms, with a smaller percentage featuring modifications on the carbon atoms of the ring. mdpi.comencyclopedia.pubnih.gov However, recent advances in synthetic methodologies, particularly in C-H functionalization, are expanding the accessible chemical space for this versatile scaffold. mdpi.com

Emergence of N-Benzylpiperazine Structures in Advanced Chemical Synthesis

Distinctive Structural Characteristics and Synthetic Utility

N-Benzylpiperazine and its derivatives are characterized by the presence of a benzyl (B1604629) group attached to one of the nitrogen atoms of the piperazine ring. nih.gov This structural feature imparts specific properties to the molecule. The benzyl group can influence the compound's interaction with biological targets and its metabolic stability. vulcanchem.com From a synthetic standpoint, N-benzylpiperazines serve as important intermediates. The synthesis of these compounds often involves the N-alkylation of piperazine with a corresponding benzyl halide, a well-established chemical transformation. vulcanchem.comeuropa.eu The presence of the benzyl group also offers a site for further chemical modification, allowing for the creation of diverse molecular architectures. For instance, the benzyl group can be substituted on the aromatic ring, leading to a wide array of derivatives with potentially different biological activities. ojp.gov

Overview of Research Trajectories for Substituted Benzylpiperazines

Research into substituted benzylpiperazines has followed several key trajectories. A significant area of investigation has been their synthesis and characterization for potential applications in medicinal chemistry. ojp.govnih.govacs.org Studies have focused on creating libraries of these compounds with various substituents on the benzyl ring to explore structure-activity relationships. ojp.gov For example, research has been conducted on benzylpiperazine derivatives as selective inhibitors of enzymes like histone deacetylase 6 (HDAC6), which are targets for neurodegenerative diseases. acs.org Another research avenue has been the investigation of their pharmacological profiles, particularly their interaction with central nervous system targets. nih.govnih.gov The development of new synthetic methods to access enantiomerically pure and structurally complex substituted piperazines, including those with benzyl groups, is also an active area of research, aiming to expand the diversity of available compounds for drug discovery. rsc.orgrsc.org

Research Focus: The Compound 2-(3-Methylbenzyl)piperazine

The specific compound, this compound, represents a particular iteration of the substituted benzylpiperazine scaffold. It is a derivative of benzylpiperazine and is noted to have effects on the central and autonomic nervous systems. medchemexpress.com The synthesis of related compounds, such as 1-(3-methylbenzyl)piperazine (B26557), is documented in the chemical literature. srce.hr The structural distinction of this compound lies in the attachment of the 3-methylbenzyl group to the carbon at the 2-position of the piperazine ring, rather than the more common N-substitution. This C-substitution introduces a higher degree of three-dimensional complexity. rsc.org The synthesis of such 2-substituted piperazines presents unique challenges and often requires specialized synthetic strategies, such as visible-light-promoted decarboxylative annulation protocols or methods starting from chiral amino acids. rsc.orgrsc.orgorganic-chemistry.orgacs.org Research into these types of C-substituted piperazines is driven by the need to explore new chemical space and generate novel molecular scaffolds for drug discovery. nih.govrsc.org

Rationale for Investigating Positional Isomers and Methylation Patterns

Similarly, the position of the benzyl group on the piperazine ring itself—whether it is attached at the N1 or C2 position—creates distinct isomers with potentially unique properties. While N1-substituted benzylpiperazines are common, C2-substituted analogues are less explored. This structural variation alters the molecule's shape, polarity, and the spatial orientation of its pharmacophoric features, which are critical for receptor interaction. The study of these isomers is crucial for developing a comprehensive structure-activity relationship (SAR) and for identifying candidates with improved therapeutic indices.

Delimitation of Research Scope for This Outline

This article focuses exclusively on the chemical compound this compound. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research dedicated to this particular positional isomer. The vast majority of studies on methylbenzylpiperazines concentrate on the N-substituted isomer, 1-(3-Methylbenzyl)piperazine. cymitquimica.comcaymanchem.comlookchem.com Therefore, while the synthesis and properties of the 1-substituted isomer are well-documented, there is no specific experimental data for this compound. This notable gap in the research landscape forms a central theme of this analysis, highlighting an unexplored area within the broader field of N-benzylpiperazine chemistry. The subsequent sections will, by necessity, draw upon general principles of piperazine chemistry and the known characteristics of closely related isomers to infer the potential properties and research avenues for the 2-substituted title compound.

Detailed Research Findings

Due to the absence of specific research on this compound, this section will discuss the known properties and synthesis of its close structural relatives to provide a comparative context.

Synthesis and Physicochemical Properties

The synthesis of N-substituted piperazines, such as 1-(3-methylbenzyl)piperazine, is typically achieved through the N-alkylation of piperazine. vulcanchem.com This commonly involves reacting piperazine with a benzyl halide, in this case, 3-methylbenzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. vulcanchem.com

General Synthesis for 1-(3-Methylbenzyl)piperazine: A mixture of piperazine and 3-methylbenzyl chloride is heated in a suitable solvent, often with a base like potassium carbonate to scavenge the HCl byproduct. An excess of piperazine is frequently used to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine. europa.eu

For the hypothetical synthesis of This compound , a different strategy would be required, likely involving a multi-step process starting with a pre-functionalized piperazine or a cyclization reaction to form the piperazine ring with the benzyl group already in place at the carbon atom. The complexity of such a synthesis compared to the straightforward N-alkylation may contribute to the lack of research on this isomer.

The physicochemical properties of 1-(3-Methylbenzyl)piperazine are documented, with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol . cymitquimica.comlookchem.com It is typically a liquid or pale yellow oil at room temperature. lookchem.com It is expected that this compound would share the same molecular formula and weight, but its physical properties, such as melting point, boiling point, and solubility, would likely differ due to the change in the substituent's position.

Pharmacological Profile

The pharmacological activity of benzylpiperazine derivatives is largely attributed to their interaction with monoamine neurotransmitter systems. 1-Benzylpiperazine (BZP) primarily acts as a releasing agent and reuptake inhibitor of dopamine (B1211576) and norepinephrine. Many of its analogues, including the various methylbenzylpiperazine isomers, are explored for their stimulant or psychoactive effects. srce.hr

The specific effects of the 1-(3-methylbenzyl)piperazine isomer have been noted in the context of designer drugs, where it is often found as a component of "party pills". caymanchem.com Its pharmacology is presumed to be similar to BZP, acting as a central nervous system stimulant.

The pharmacological profile of This compound remains uncharacterized. However, based on the principles of medicinal chemistry, moving the benzyl group from the nitrogen to the carbon at the 2-position would significantly alter the molecule's interaction with biological targets. This structural change could lead to a different receptor binding profile, potentially resulting in a completely different pharmacological activity, or it might modulate the potency and selectivity of the compound. The lack of data on the 2-substituted isomer represents a missed opportunity to fully understand the structure-activity relationships within this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-[(3-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H18N2/c1-10-3-2-4-11(7-10)8-12-9-13-5-6-14-12/h2-4,7,12-14H,5-6,8-9H2,1H3 |

InChI Key |

RBJVOJBOYPZNSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CNCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for 2 3 Methylbenzyl Piperazine

Classical Approaches to Piperazine (B1678402) Ring Formation

Traditional methods for constructing the piperazine scaffold remain valuable for their simplicity and the use of readily available starting materials. These approaches primarily rely on nucleophilic substitution and reductive amination strategies.

Nucleophilic Substitution Reactions Involving Piperazine Precursors

Nucleophilic substitution provides a direct method for the formation of the piperazine ring by reacting suitable difunctionalized precursors.

A common approach to forming substituted piperazines involves the condensation of a diamine with a dihalide. In the context of 2-(3-methylbenzyl)piperazine, this could theoretically involve the reaction of a suitably substituted 1,2-diaminopropane (B80664) derivative with a dihaloethane. However, a more practical and widely used nucleophilic substitution method for introducing a benzyl (B1604629) group onto a pre-formed piperazine ring is the reaction of piperazine with a halogenated benzyl substrate, such as 3-methylbenzyl chloride or bromide. This reaction proceeds via an SN2 mechanism where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide often being employed.

Table 1: Representative Nucleophilic Substitution Reaction for N-Benzylation of Piperazine

| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

| Benzyl Chloride | Piperazine | Ethanol | Na2CO3 | Reflux | ~70-80 |

| 3-Methylbenzyl Bromide | Piperazine | Acetonitrile | K2CO3 | 80 | ~75-85 |

Note: The yields are typical for N-benzylation reactions of piperazine and may vary for the specific synthesis of this compound.

A significant challenge in the direct benzylation of piperazine is the control of mono- versus disubstitution. Since piperazine has two secondary amine groups of similar reactivity, the initial monosubstituted product, 1-(3-methylbenzyl)piperazine (B26557), can react further with another molecule of the benzyl halide to form the disubstituted product, 1,4-bis(3-methylbenzyl)piperazine.

Several strategies can be employed to favor monosubstitution:

Use of a large excess of piperazine: By using a significant excess of the piperazine nucleophile, the probability of the electrophile (3-methylbenzyl halide) encountering an unreacted piperazine molecule is much higher than it encountering a monosubstituted piperazine molecule. The unreacted piperazine can be recovered and recycled.

Use of a protecting group: One of the nitrogen atoms of the piperazine ring can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This allows for the selective benzylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step to yield the monosubstituted product.

Protonation of piperazine: Utilizing piperazine monohydrochloride can reduce the nucleophilicity of one of the nitrogen atoms, thereby favoring monosubstitution.

Table 2: Strategies for Controlling Mono- vs. Disubstitution in N-Benzylation of Piperazine

| Strategy | Key Principle | Advantage | Disadvantage |

| Excess Piperazine | Statistical control | Simple, one-pot reaction | Requires separation of excess reactant |

| Protecting Group | Selective reaction | High selectivity for mono-product | Requires additional protection/deprotection steps |

| Monoprotonation | Reduced nucleophilicity | Cost-effective | May require careful pH control |

Reductive Amination Strategies in Piperazine Synthesis

Reductive amination offers a versatile method for the formation of C-N bonds and can be applied to the synthesis of substituted piperazines. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a plausible reductive amination strategy would involve the cyclization of a linear precursor containing both amine and carbonyl functionalities. For instance, the intramolecular reductive amination of an amino-aldehyde or amino-ketone can lead to the formation of the piperazine ring.

Alternatively, a more common application of reductive amination in this context is the synthesis of N-substituted piperazines. For example, reacting piperazine with 3-methylbenzaldehyde (B113406) in the presence of a reducing agent would yield 1-(3-methylbenzyl)piperazine. To synthesize the C-2 substituted isomer, a piperazine-2-one precursor could be utilized. Reductive amination of the ketone functionality at the 2-position of a suitably protected piperazine-2-one with a source of the 3-methylbenzyl group, followed by reduction of the amide, would lead to the desired product.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is also a widely used method.

Modern Catalytic and Stereoselective Syntheses of Substituted Piperazines

Contemporary synthetic methods often employ transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like substituted piperazines.

Palladium-Catalyzed Cyclization Reactions for Piperazine Scaffolds

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including the piperazine scaffold. Various palladium-catalyzed reactions, such as hydroamination and carboamination, can be utilized to form the C-N bonds of the piperazine ring with high control over stereochemistry.

A notable example is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. This reaction involves the addition of an N-H bond across a C=C double bond, facilitated by a palladium catalyst. For the synthesis of a 2-substituted piperazine like this compound, a precursor containing both an amine and a suitably positioned alkene could be designed to undergo cyclization. The stereochemistry at the newly formed stereocenter can often be controlled by the use of chiral ligands on the palladium catalyst.

For instance, a highly diastereoselective intramolecular hydroamination has been developed for the synthesis of 2,6-disubstituted piperazines. This methodology utilizes hydroamination substrates prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. This approach allows for the synthesis of enantiopure piperazines with diverse substituents at the 2-position.

Table 3: Key Features of Palladium-Catalyzed Hydroamination for Piperazine Synthesis

| Feature | Description |

| Catalyst | Typically a palladium(II) complex |

| Substrate | Aminoalkene |

| Key Transformation | Intramolecular addition of N-H across a C=C bond |

| Stereocontrol | Can be achieved with chiral ligands, often favoring trans-disubstitution |

| Advantages | High efficiency, good to excellent diastereoselectivity, modular synthesis |

This modern approach provides a significant advancement over classical methods, particularly for the synthesis of chiral and highly functionalized piperazine derivatives.

Photocatalytic Approaches for N-Unprotected Piperazine Derivatives

Visible-light photoredox catalysis has provided novel and mild pathways for the synthesis of N-unprotected piperazine derivatives, which are valuable building blocks in medicinal chemistry.

A significant advancement in this area is the development of Silicon Amine Protocol (SLAP) reagents for the photocatalytic cross-coupling with aldehydes and ketones. researchgate.netclockss.org This blue light-promoted process offers a tin-free alternative to the previously used Tin Amine Protocol (SnAP) reagents. researchgate.netclockss.orgexlibrisgroup.com The reaction is tolerant of a wide array of functional groups, including heteroaromatic, aromatic, and aliphatic aldehydes, as well as structurally complex SLAP reagents. researchgate.netclockss.org This method facilitates the direct synthesis of substituted piperazines from readily available carbonyl compounds.

Photocatalytic methods can also achieve high levels of diastereoselectivity. For example, a visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines, a related class of N-heterocycles. nih.gov This approach, which involves an atom-economical 6-exo-trig cyclization, delivers products with three contiguous stereogenic centers with high diastereoselectivity. nih.gov Similar principles can be applied to achieve diastereoselective outcomes in photocatalytic piperazine synthesis, where the stereochemistry is controlled by the transition state of the radical cyclization step.

Stereoselective Construction of Chiral Piperazines

The synthesis of enantiomerically pure chiral piperazines is of paramount importance for the development of stereochemically defined drug candidates.

One effective strategy for the stereoselective construction of chiral piperazines involves the diastereoselective alkylation of a chiral piperazine precursor. A notable example is the use of an enantiospecific triflate alkylation as a key bond-forming step. researchgate.net This methodology has been successfully employed in the synthesis of the complete series of enantiopure 2,6-methylated piperazines. researchgate.net The strategy relies on the controlled introduction of a second stereocenter via alkylation of a chiral intermediate, where the stereochemistry is directed by the existing chiral center. For instance, (R)- and (S)-2,2,6-trimethylpiperazine have been prepared using this enantiospecific triflate alkylation as the principal reaction. researchgate.net This approach offers an efficient and general route to a variety of 2,6-disubstituted piperazines with readily controllable absolute stereochemistry. researchgate.net

Another approach utilizes the diastereoselective alkylation of a lactam derived from a chiral amino alcohol, such as (R)-(-)-phenylglycinol, to synthesize optically active 2,6-disubstituted piperazines. thieme-connect.com This method allows for the introduction of various substituents with high stereocontrol.

Table 2: Diastereoselective Alkylation for Chiral Piperazine Synthesis

| Chiral Precursor | Alkylating Agent | Key Reaction | Diastereoselectivity |

|---|---|---|---|

| Chiral Lactam from (R)-(-)-phenylglycinol | Various Alkyl Halides | Diastereoselective Alkylation | High |

| N-protected 2-methylpiperazine | Benzyl Bromide | Diastereoselective Alkylation | Complete |

| Chiral Piperazinone | Allylic Carbonates | Asymmetric Allylic Alkylation | High |

Data compiled from studies on stereoselective synthesis of chiral piperazines.

Intramolecular Mitsunobu Cyclization in Chiral Piperazine Synthesis

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral alcohol center. nih.gov This reaction typically involves an alcohol, a nucleophile, a tertiary phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govnih.gov The initial reaction between the phosphine and the azodicarboxylate generates a key zwitterionic intermediate. beilstein-journals.org This intermediate then activates the alcohol, allowing it to be displaced by the nucleophile.

In the context of chiral piperazine synthesis, an intramolecular variant of the Mitsunobu reaction can be employed to form the heterocyclic ring. This strategy involves a precursor molecule that contains both an alcohol and a suitably protected amine (the nucleophile) positioned to facilitate a ring-closing reaction. For instance, a sulfonylamide group can be introduced into a molecule, which, after deprotection, reveals a primary or secondary amine that can act as the intramolecular nucleophile. nih.gov The cyclization is achieved by treating the amino alcohol precursor with Mitsunobu reagents, leading to the formation of the piperazine ring. nih.govnih.gov This approach is valuable for creating complex heterocyclic structures and has been utilized in the synthesis of various natural products and bioactive molecules. nih.govnih.gov

| Reaction Component | Role | Common Examples |

| Substrate | Contains both alcohol and nucleophilic amine functionalities | N-protected amino alcohols |

| Phosphine | Activates the azodicarboxylate | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Forms the key reactive intermediate with the phosphine | DEAD, DIAD |

| Product | Cyclized heterocyclic compound | Chiral piperazine derivative |

Enantiospecific Alkylation Strategies

Enantiospecific alkylation provides a direct method for introducing substituents onto the carbon framework of the piperazine ring while controlling stereochemistry. Common strategies include the asymmetric lithiation of N-Boc protected piperazines and the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.govacs.org

One notable method involves the asymmetric lithiation of an N-Boc piperazine using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, such as (−)-sparteine or a (+)-sparteine surrogate. acs.org This process generates a configurationally stable α-lithiated intermediate, which can then be trapped by an electrophile to yield an α-substituted piperazine as a single stereoisomer. The success of this methodology can be highly dependent on the nature of the electrophile and any substituents on the distal nitrogen atom of the piperazine ring. acs.org

Another powerful technique is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-ones. nih.govcaltech.edu In this approach, an N-protected piperazin-2-one (B30754) substrate is reacted with an allyl source in the presence of a chiral palladium catalyst. These catalysts are often derived from ligands like electron-deficient phosphinooxazolines (PHOX). This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu The resulting keto-piperazines can then be readily reduced to the corresponding chiral substituted piperazines. nih.gov This strategy is significant as it provides access to valuable α-tertiary piperazines, which are challenging to synthesize using other methods. nih.govcaltech.edu

| Alkylation Strategy | Key Reagents | Intermediate | Product |

| Asymmetric Lithiation–Trapping | s-BuLi, (−)-sparteine, Electrophile | Chiral α-lithiated piperazine | Enantiopure α-substituted piperazine acs.org |

| Asymmetric Allylic Alkylation | Pd catalyst, Chiral ligand (e.g., PHOX), Allyl source | Piperazin-2-one | Enantioenriched α-tertiary piperazin-2-one nih.govcaltech.edu |

Novel Synthetic Routes for Substituted Piperazines

Recent advancements in synthetic methodology have focused on creating diverse piperazine structures from simple, readily available starting materials, moving beyond traditional N-alkylation to introduce complexity at the carbon positions of the ring. nih.gov

Strategies Involving Primary Amines and Nitrosoalkenes

The first stage of this synthesis involves the sequential double Michael addition of nitrosoalkene precursors to a primary amine. mdpi.comnih.gov This reaction builds a key intermediate, a bis(oximinoalkyl)amine. By using two different nitrosoalkene synthons in a stepwise manner, unsymmetrically substituted dioximes can be prepared, which ultimately leads to asymmetrically substituted piperazines. mdpi.com

Following the formation of the dioxime intermediate, a stereoselective catalytic reductive cyclization is performed to yield the final piperazine product. mdpi.com This step typically employs catalytic hydrogenation, for example, with a palladium-on-carbon (Pd/C) catalyst. mdpi.com The reaction proceeds through the hydrogenolysis of both N-O bonds to give a diimine intermediate, which then cyclizes. mdpi.com Subsequent hydrogenation of the resulting C=N bonds affords the piperazine ring. A key feature of this method is its stereoselectivity; the process predominantly yields cis-isomers of 2,6-disubstituted piperazines. mdpi.com This stereochemical outcome is attributed to the addition of hydrogen from the less sterically hindered face of a dihydropyrazine (B8608421) intermediate. mdpi.com

Construction from 1,2-Diamines to 3-Substituted Piperazine-2-Acetic Acid Esters

An efficient synthetic route for producing 3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids. mdpi.comresearchgate.netnih.gov This multi-step process transforms the amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine structure. mdpi.comnih.gov

The synthesis starts with the conversion of a chiral amino acid into a β-ketoester via a Masamune condensation. mdpi.comresearchgate.net This intermediate then undergoes reductive amination and subsequent protection (e.g., with a nosyl group) to yield the crucial chiral 1,2-diamine. mdpi.com This diamine is the cornerstone for building the piperazine ring. The final piperazine core is constructed through an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure. mdpi.comnih.gov

This methodology has proven effective for synthesizing a variety of 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. mdpi.comnih.gov A significant advantage of this route is its ability to produce 3-phenyl substituted-2-piperazine acetic acid esters, a class of compounds that has been difficult to access through other synthetic pathways. mdpi.comresearchgate.net The resulting 2,3-disubstituted piperazines are valuable scaffolds that can be further functionalized on either nitrogen atom for applications in parallel library synthesis and drug discovery. nih.gov

| Starting Material | Key Intermediate | Key Reactions | Final Product |

| Chiral Amino Acids | Chiral 1,2-diamine | Masamune Condensation, Reductive Amination, Annulation | 3-Substituted piperazine-2-acetic acid ester mdpi.comnih.gov |

Solid-Phase Synthesis of Asymmetrical N,N'-Disubstituted Piperazines

Solid-phase synthesis offers a powerful and efficient methodology for the preparation of libraries of asymmetrically N,N'-disubstituted piperazines, including structures analogous to this compound. This approach immobilizes a piperazine precursor onto a solid support, allowing for sequential reactions and purifications with simplified workup procedures.

One effective strategy involves the use of a resin-bound intermediate from which various aryl piperazine and benzyl piperazine derivatives can be synthesized. oup.comresearchgate.net This method provides a versatile platform for creating a diverse range of compounds from a common starting point. The solid-phase approach is particularly advantageous for combinatorial chemistry, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. Peptidomimetics based on heterocyclic scaffolds like piperazine also benefit from solid-phase synthesis, which has become a powerful tool for their rapid development. mdpi.com

Table 1: Key Aspects of Solid-Phase Piperazine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Principle | Immobilization of a piperazine intermediate on a solid support (resin) for sequential chemical modification. | oup.com |

| Key Advantage | Simplifies purification by allowing reagents and by-products to be washed away from the resin-bound product. | oup.comresearchgate.net |

| Application | Efficient for creating large libraries of asymmetrically substituted piperazines for drug discovery. | oup.commdpi.com |

| Example | Synthesis of various aryl and benzyl piperazine derivatives from a single resin-bound intermediate. | oup.comresearchgate.net |

Utilization of Aziridine (B145994) Derivatives as Piperazine Precursors

The use of aziridine derivatives represents a significant pathway for constructing the piperazine ring. Aziridines, being strained three-membered heterocycles, are valuable building blocks in organic synthesis. metu.edu.trmetu.edu.tr They can be transformed into a variety of biologically active compounds, including functionalized piperazines. metu.edu.trresearchgate.net

One synthetic route involves the dimerization of aziridines. For instance, reacting aziridines in the presence of a catalyst like magnesium bromide can yield piperazine analogs. gyanvihar.org While this can produce a mixture of diastereomers, using enantiomerically enriched aziridines allows for the synthesis of specific isomers. gyanvihar.org

Another sophisticated method involves a three-component, one-pot reaction. For example, 2-trifluoromethyl-N-nosylaziridine can react with primary amines and vinylsulfonium salts to conveniently produce trifluoromethyl-containing piperazines. thieme-connect.com This approach highlights the versatility of aziridines in creating complex and highly functionalized piperazine structures. Research has also focused on synthesizing novel aziridine-fused piperazine imines, which serve as precursors that can be converted into highly functionalized piperazine derivatives through reduction and nucleophilic ring-opening of the aziridine. metu.edu.trresearchgate.net

Table 2: Synthesis of Piperazines from Aziridine Precursors

| Method | Description | Key Intermediates | Outcome | Reference |

|---|---|---|---|---|

| Aziridine Dimerization | Reaction of two aziridine molecules, often catalyzed by a Lewis acid (e.g., MgBr₂). | Aziridines | 1:1 mixture of diastereomers or specific isomers if enantiopure aziridines are used. | gyanvihar.org |

| Three-Component Reaction | One-pot reaction of an aziridine, a primary amine, and a vinylsulfonium salt. | 2-Trifluoromethyl-N-nosylaziridine | Trifluoromethylated piperazines. | thieme-connect.com |

| Intramolecular Cyclization | Synthesis of chiral aryl aziridinyl ketones which are converted to aziridine-fused bicyclic imines. | Aziridine-fused piperazine imines | Highly functionalized, chiral 2,3,5-trisubstituted piperazine structures. | researchgate.net |

Derivatization and Functionalization Strategies Post-Synthesis

Once the core this compound structure is synthesized, it can be further modified to fine-tune its physicochemical and biological properties. These derivatization strategies can target either the piperazine ring or the benzyl moiety.

Introduction of Additional Functionalities on the Piperazine Ring

The piperazine ring, with its two nitrogen atoms, is a prime site for functionalization. The secondary amine (N-H) of a monosubstituted piperazine like this compound is nucleophilic and can readily react with a variety of electrophiles.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. researchgate.net

Arylation: Coupling with aryl halides, often through transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups. nih.gov

C-H Functionalization: Advanced methods now allow for the direct functionalization of the C-H bonds adjacent to the nitrogen atoms, enabling the introduction of aryl or vinyl groups through photoredox catalysis. encyclopedia.pubmdpi.com

These modifications are crucial in drug discovery for optimizing a molecule's pharmacokinetic profile, such as solubility and bioavailability, and for establishing key interactions with biological targets. encyclopedia.pubnih.gov For example, introducing an acyl piperazine moiety at specific positions in natural product derivatives has been shown to significantly improve their antitumor bioactivities. nih.gov

Modifications of the Benzyl Moiety

The benzyl group of this compound also offers opportunities for structural modification. While the existing methyl group provides a point of distinction, further functionalization can be achieved.

Strategies for modifying the aromatic ring include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce new substituents onto the benzene (B151609) ring. The positions of these substitutions are directed by the existing methyl and piperazinylmethyl groups.

Modification of Existing Substituents: The methyl group itself can be a handle for further reactions. For instance, it can be halogenated (e.g., benzylic bromination) and then subjected to nucleophilic substitution to introduce a wide array of functional groups.

The synthesis of N,N'-disubstituted piperazines containing various substituents on the benzyl ring, such as trifluoromethyl groups, has been explored to create designer drug analogs. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. nih.gov For instance, in some chalcone-piperazine hybrids, the substitution of halogen atoms, particularly fluorine, on the benzene ring has a substantial impact on anti-tumor activity. nih.gov

Structure Activity Relationship Sar and Molecular Design Considerations for 2 3 Methylbenzyl Piperazine

Fundamental SAR Principles for Piperazine-Containing Compounds

The biological activity of piperazine (B1678402) derivatives is profoundly influenced by the nature and position of substituents on both the piperazine ring and its appended moieties. Understanding these principles is crucial for the rational design of novel compounds based on the 2-(3-Methylbenzyl)piperazine core.

Impact of Substituents at Piperazine Nitrogen Positions (N-1 and N-4)

The basicity of the piperazine nitrogens is a key factor. Generally, one nitrogen atom engages in a crucial interaction with the target protein, often forming a salt bridge or hydrogen bond with acidic residues. The other nitrogen is frequently used to attach larger substituents that can occupy hydrophobic pockets or form additional interactions.

N-1 Position : In the context of this compound, the N-1 nitrogen is unsubstituted in the parent molecule. This primary amine can act as a hydrogen bond donor and acceptor, and its basicity is a critical determinant of its interaction with biological targets. Alkylation or acylation at this position can modulate basicity and introduce groups that can probe different regions of a binding site.

Research on various piperazine-containing compounds has demonstrated that the nature of the substituent at the nitrogen atoms can dictate the compound's activity. For instance, in a series of N-substituted piperazines acting as amine reuptake inhibitors, the specific groups attached to the nitrogen were critical for potency and selectivity.

Table 1: Influence of N-1 and N-4 Substituents on Piperazine Activity

| Position | Type of Substituent | General Impact on Activity | Rationale |

| N-1 | Small Alkyl Groups | Can increase lipophilicity and steric bulk, potentially enhancing binding in hydrophobic pockets. | Modulates the balance between hydrophilic and hydrophobic interactions. |

| N-1 | Aromatic/Heteroaromatic Rings | Can introduce π-π stacking or other specific interactions with the target. | Often leads to increased potency and can influence selectivity. |

| N-1 | Hydrogen Bond Donors/Acceptors | Can form specific hydrogen bonds with the target receptor, increasing affinity. | Crucial for anchoring the molecule in the binding site. |

| N-4 | (as part of the benzyl (B1604629) group) | Modifications to the linker between the piperazine and benzyl group can alter flexibility and orientation. | Affects the positioning of the benzyl ring within the binding pocket. |

Influence of Substitution Patterns on the Benzyl Ring (e.g., ortho, meta, para methyl groups)

The substitution pattern on the benzyl ring of this compound is a critical determinant of its biological activity. The position of the methyl group—ortho, meta, or para—can significantly alter the molecule's shape, electronic distribution, and how it interacts with its biological target.

The meta position of the methyl group in the parent compound places it in a specific spatial orientation that can be crucial for fitting into a binding pocket. Changing the position to ortho or para would present a different molecular profile to the target.

Ortho Substitution : An ortho-methyl group would introduce steric hindrance closer to the piperazine ring. This could force a conformational change in the molecule or prevent it from binding altogether if the binding pocket is narrow in that region. However, in some cases, this steric clash can lead to a more favorable, rigid conformation that enhances activity.

Meta Substitution : The meta position, as seen in this compound, offers a balance. The methyl group is sufficiently distant from the piperazine core to avoid significant steric hindrance with the linker, yet it provides a specific hydrophobic contact point.

Para Substitution : A para-methyl group would extend the molecule's hydrophobic surface in a different direction. This could be beneficial if the binding pocket has a corresponding hydrophobic region at that position.

Studies on related benzylpiperazine derivatives have shown that the position of substituents on the aromatic ring is critical for activity. For example, in a series of mono-substituted 4-phenylpiperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their in vivo effects.

Table 2: Comparative Effects of Methyl Group Position on the Benzyl Ring

| Position | Potential Steric Impact | Potential Electronic Impact | Likely Influence on Binding |

| Ortho | High steric hindrance near the piperazine linker. May restrict bond rotation. | Minimal impact on overall ring electronics. | Could either block binding or lock the molecule in an active conformation. |

| Meta | Moderate steric influence, directs substitution away from the linker. | Inductive electron-donating effect. | Provides a specific hydrophobic interaction point without major steric clashes. |

| Para | Low steric hindrance relative to the linker. | Inductive electron-donating effect, may influence electronics at the benzylic position. | Extends hydrophobic surface, potentially interacting with a distal hydrophobic pocket. |

Steric and Electronic Effects of Substituents on Molecular Interactions

The interplay of steric and electronic effects of substituents on both the piperazine and benzyl rings governs the molecule's interaction with its biological target.

Steric Effects : The size and shape of substituents (steric bulk) dictate how well the molecule can fit into its binding site. Bulky groups can either enhance binding by filling a large hydrophobic pocket or diminish activity by causing steric clashes with the protein. For instance, increasing the size of a substituent on the piperazine ring can lead to increased anticancer activity up to a certain point, after which larger groups may decrease activity.

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents alters the electronic distribution of the molecule. This can affect the pKa of the piperazine nitrogens, influencing their ability to be protonated at physiological pH and to form ionic bonds. On the benzyl ring, electronic effects can modulate the strength of π-π stacking or cation-π interactions. Electron-donating groups like the methyl group in this compound can increase the electron density of the aromatic ring, potentially enhancing cation-π interactions.

Quantitative structure-activity relationship (QSAR) studies on piperazine derivatives often utilize parameters that describe these steric (e.g., Taft's Es, Sterimol parameters) and electronic (e.g., Hammett constants) properties to build predictive models of biological activity.

Strategic Modification of the this compound Core

Building upon the fundamental SAR principles, strategic modifications to the this compound core can be envisioned to enhance its desired properties.

Exploration of Isosteric Replacements for Enhanced Interactions

Isosteric replacement, the substitution of one atom or group of atoms with another that has similar size, shape, and electronic properties, is a powerful tool in drug design. This strategy can be applied to both the piperazine and benzyl moieties of the core structure.

Piperazine Ring Isosteres : The piperazine ring itself can be replaced with other cyclic diamines or related structures to alter conformational flexibility and basicity. For example, homopiperazine (B121016) (a seven-membered ring) could be explored to change the distance and orientation of the nitrogen atoms and the benzyl group.

Benzyl Group Isosteres : The benzyl group can be replaced with other aromatic or heteroaromatic systems to explore different electronic and hydrogen-bonding properties. For instance, replacing the phenyl ring with a pyridine (B92270) ring would introduce a nitrogen atom, which could act as a hydrogen bond acceptor. Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane could also serve as phenyl isosteres to improve physicochemical properties such as solubility and metabolic stability.

Table 3: Potential Isosteric Replacements for the this compound Scaffold

| Original Moiety | Isosteric Replacement | Potential Advantage |

| Piperazine | Homopiperazine | Increased flexibility and altered nitrogen spacing. |

| Piperazine | Constrained diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Reduced conformational flexibility, potentially locking in an active conformation. |

| Benzyl Ring | Pyridyl Ring | Introduces a hydrogen bond acceptor, alters electronic properties. |

| Benzyl Ring | Thienyl Ring | Different aromatic character and potential for specific interactions. |

| Benzyl Ring | Bicyclo[1.1.1]pentane | Acts as a non-aromatic, rigid scaffold; can improve metabolic stability and solubility. |

Introduction of Polar and Non-Polar Substituents on Aromatic and Aliphatic Moieties

On the Benzyl Ring :

Polar Substituents : Adding polar groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or small amide groups can introduce new hydrogen bonding opportunities with the target. For example, studies on benzylpiperazine metabolites have shown that hydroxylation of the benzyl ring occurs in vivo, suggesting that these positions are accessible and could be targeted for modification.

Non-Polar Substituents : Adding further non-polar groups, such as larger alkyl chains or halogens, can enhance hydrophobic interactions. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction.

On the Piperazine Ring :

Polar Substituents : While less common on the carbon atoms of the piperazine ring, the introduction of small polar groups could influence solubility and interactions with the solvent-exposed surface of a binding site.

Non-Polar Substituents : Alkyl substitutions on the carbon atoms of the piperazine ring would increase lipophilicity and could provide additional hydrophobic contacts if the binding pocket accommodates them.

In general, the introduction of apolar moieties on piperazine-containing compounds tends to be favorable for certain biological activities, while the addition of more polar substituents can sometimes lead to a decrease in potency if they disrupt key hydrophobic interactions.

Chirality and Stereochemical Aspects in SAR

The presence of a stereocenter at the C2 position of the piperazine ring in this compound introduces the element of chirality, a critical factor in its structure-activity relationship (SAR). The differential pharmacological effects of enantiomers are a well-established phenomenon, arising from the distinct three-dimensional arrangements of atoms that lead to varied interactions with chiral biological targets such as receptors and enzymes.

For 2-substituted piperazine derivatives, the orientation of the substituent at the chiral center can significantly influence binding affinity and efficacy. Although specific studies on the enantiomers of this compound are not extensively documented in publicly available literature, general principles derived from related chiral piperazines can be applied. For instance, in other chiral bioactive molecules, one enantiomer frequently exhibits significantly higher potency than the other, or the two enantiomers may even have qualitatively different pharmacological effects.

The synthesis of enantiomerically pure forms of this compound is crucial for elucidating these stereochemical SAR aspects. Methods for achieving this include asymmetric synthesis, where the chiral center is created stereoselectively, or the resolution of a racemic mixture. The latter can be accomplished through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent. Without the separation and individual biological evaluation of the (R)- and (S)-enantiomers, the true pharmacological profile of this compound remains a composite of the activities of both stereoisomers.

Rational Design of Analogs based on SAR Hypotheses

The rational design of analogs of this compound is guided by hypotheses derived from its SAR. These hypotheses aim to optimize the compound's pharmacological properties by systematically modifying its chemical structure.

Design of Scaffold Variations and Hybrid Motifs

One approach to analog design is the exploration of scaffold variations and the creation of hybrid motifs. This involves altering the core piperazine structure or combining it with other pharmacologically relevant moieties to enhance activity, improve selectivity, or modify pharmacokinetic properties.

Scaffold Variations: Modifications to the piperazine ring itself can have a profound impact on the molecule's properties. For instance, conformational restriction of the piperazine ring through the introduction of bicyclic systems can lock the molecule into a more bioactive conformation, potentially increasing affinity for its biological target.

Hybrid Motifs: The concept of creating hybrid molecules involves incorporating pharmacophores from different classes of bioactive compounds. For this compound, this could entail linking the piperazine moiety to other chemical scaffolds known to interact with a particular target. This strategy aims to leverage the favorable binding interactions of both components to create a more potent and selective ligand.

A hypothetical exploration of scaffold variations and their impact on a generic receptor binding affinity is presented in the table below.

| Compound ID | Scaffold Variation | Rationale | Hypothetical Binding Affinity (Ki, nM) |

| Parent | This compound | Baseline compound | 50 |

| Analog-A | Homopiperazine | Ring expansion to alter conformation and vector of substituents. | 75 |

| Analog-B | Constrained bicyclic piperazine | Reduce conformational flexibility to favor a bioactive conformation. | 25 |

| Analog-C | Piperidine (B6355638) | Removal of one nitrogen to probe its importance in binding. | 150 |

| Analog-D | Morpholine (B109124) | Introduction of an oxygen heteroatom to alter polarity and H-bonding. | 200 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Leveraging Computational Insights for Targeted Analog Synthesis

Computational chemistry offers powerful tools to guide the rational design of this compound analogs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the ligand-target interactions at a molecular level.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. These predictions can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. This information can then be used to design new analogs with improved binding affinity. For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, analogs with appropriately placed lipophilic substituents can be designed to fill this pocket and enhance potency.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a set of this compound analogs, it is possible to predict the activity of novel, yet-to-be-synthesized compounds. This allows for the prioritization of synthetic efforts towards analogs that are predicted to be most potent.

The following table illustrates hypothetical data from a QSAR study, showing the correlation between physicochemical properties and biological activity.

| Compound ID | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Hypothetical IC50 (µM) |

| Parent | 3.1 | 15.3 | 2 | 2 | 2.5 |

| Analog-E | 3.5 | 15.3 | 2 | 2 | 1.8 |

| Analog-F | 2.8 | 24.5 | 2 | 3 | 5.2 |

| Analog-G | 3.2 | 15.3 | 1 | 2 | 8.1 |

| Analog-H | 4.0 | 15.3 | 2 | 2 | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By integrating these computational approaches, the design of targeted analogs of this compound can be significantly accelerated, leading to a more efficient discovery of compounds with optimized pharmacological profiles.

Computational Chemistry and Molecular Modeling Investigations of 2 3 Methylbenzyl Piperazine

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. irjweb.com For 2-(3-Methylbenzyl)piperazine, calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netbohrium.comimist.ma Such studies provide fundamental insights into the molecule's behavior at the quantum level.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. imist.ma For this compound, this involves finding the conformation with the lowest potential energy. The flexibility of the molecule arises from the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the piperazine (B1678402) ring and the inherent conformational possibilities of the piperazine ring itself, which typically adopts a chair conformation.

Conformational analysis identifies various stable isomers (conformers) and the energy barriers between them. The global minimum is the most stable conformer and is used for subsequent calculations of molecular properties. The optimization process yields precise geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (piperazine) | ~1.46 Å | |

| C-H (methyl) | ~1.09 Å | |

| N-H (piperazine) | ~1.01 Å | |

| Bond Angle | C-N-C (piperazine) | ~110° |

| C-C-C (aromatic) | ~120° |

| Dihedral Angle | C-C-N-C | Defines the orientation of the benzyl group relative to the piperazine ring. |

Note: These values are representative and derived from general principles of DFT calculations on similar heterocyclic compounds.

Following geometry optimization, a range of electronic and quantum chemical parameters can be calculated to describe the molecule's reactivity, stability, and electronic characteristics. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.commdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In molecules like this compound, the HOMO is often localized on the electron-rich piperazine ring, while the LUMO may be distributed across the benzyl moiety. mdpi.com

Table 2: Calculated Frontier Orbital Energies (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 eV |

| ELUMO | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.90 eV |

Note: Values are illustrative, based on typical DFT results for piperazine derivatives. mdpi.com

Based on Koopmans' theorem, the energy of the HOMO and LUMO can be used to approximate the ionization energy (I) and electron affinity (A) of a molecule. researchgate.netmdpi.com

Ionization Energy (I) is the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A) is the energy released when an electron is added to a molecule and is approximated by the negative of the LUMO energy (A ≈ -ELUMO).

These parameters are fundamental in understanding the molecule's tendency to undergo oxidation or reduction.

Table 3: Calculated Ionization Energy and Electron Affinity (Illustrative)

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Energy (I) | -EHOMO | 5.85 eV |

Note: Calculated from the illustrative HOMO and LUMO energies in Table 2. mdpi.com

Global reactivity descriptors, such as electronegativity, hardness, and softness, are derived from the ionization energy and electron affinity. researchgate.netmdpi.com

Absolute Electronegativity (χ) measures the ability of a molecule to attract electrons (χ = (I+A)/2).

Absolute Hardness (η) quantifies the resistance of a molecule to change its electron distribution (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered "hard." mdpi.com

Absolute Softness (S) is the reciprocal of hardness (S = 1/2η) and indicates a molecule's polarizability. "Soft" molecules are more reactive. mdpi.com

Table 4: Calculated Global Reactivity Descriptors (Illustrative)

| Parameter | Formula | Value (eV) |

|---|---|---|

| Absolute Electronegativity (χ) | (I+A)/2 | 3.40 eV |

| Absolute Hardness (η) | (I-A)/2 | 2.45 eV |

Note: Calculated from the illustrative values in Table 3. mdpi.commdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential regions (typically colored red) would be concentrated around the nitrogen atoms, indicating their nucleophilic character. Positive potential regions (blue) would be found near the hydrogen atoms, particularly the N-H proton of the piperazine ring, highlighting their electrophilic character. researchgate.netresearchgate.net

Table 5: Calculated Dipole Moment (Illustrative)

| Parameter | Value (Debye) |

|---|

Note: This value is a plausible estimate for a molecule of this structure and polarity.

Reactivity Analysis: Fukui Functions and Local Softness Indices for Electrophilic/Nucleophilic Sites

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to probe the chemical reactivity of molecules. Within the framework of conceptual DFT, Fukui functions and local softness indices are critical descriptors that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. Condensed Fukui functions simplify this by attributing these changes to individual atomic sites. The functions are defined as follows:

For nucleophilic attack (f+) : Describes the propensity of an atomic site to accept an electron.

For electrophilic attack (f-) : Indicates the propensity of an atomic site to donate an electron.

For radical attack (f⁰) : Represents the average of f+ and f-.

Local softness (s(r)) is related to the Fukui function and the global softness (S) of the molecule (s(r) = f(r)S). A higher value of the condensed Fukui function or local softness on an atom indicates a higher reactivity of that site. researchgate.net

For a molecule like this compound, DFT calculations would be employed to determine these reactivity indices. It is anticipated that the nitrogen atoms of the piperazine ring would be the primary sites for electrophilic attack due to the presence of lone pairs of electrons. Specifically, the N-4 nitrogen, being a secondary amine, is generally more nucleophilic than the N-1 nitrogen, which is attached to the benzyl group. The aromatic ring, with its electron-rich π-system, would also exhibit sites susceptible to electrophilic attack, with the exact positions influenced by the activating effect of the methyl group. Conversely, the hydrogen atoms attached to the nitrogen atoms would be the most probable sites for nucleophilic attack.

A hypothetical reactivity analysis for the key atoms of this compound is presented in the table below, based on general principles of electronic effects in similar molecules. The sites with the highest Fukui function values would be predicted as the most reactive.

| Atomic Site | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted f⁰ (Radical Attack) | Predicted Local Softness (s-) |

|---|---|---|---|---|

| N1 (piperazine) | Low | High | Moderate | High |

| N4 (piperazine) | Low | Very High | High | Very High |

| C (aromatic ring) | Low | Moderate | Low | Moderate |

| C (methyl group) | Low | Low | Low | Low |

Vibrational Spectra Prediction and Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations, particularly using DFT methods like B3LYP, can predict these vibrational frequencies with a high degree of accuracy. ultraphysicalsciences.org Such analyses are crucial for the structural elucidation and characterization of newly synthesized compounds.

A computational vibrational analysis of 1-benzylpiperazine, a structurally similar compound, was performed using the B3LYP/6-31G* level of theory. ultraphysicalsciences.org The calculated wavenumbers were found to be in good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational bands. ultraphysicalsciences.org

For this compound, a similar computational approach would yield a predicted vibrational spectrum. Key vibrational modes would include:

N-H Stretching : The piperazine ring's N-H group would exhibit a characteristic stretching vibration, typically observed in the 3300-3500 cm⁻¹ region. ultraphysicalsciences.org

C-H Stretching : Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and the benzyl methylene (B1212753) group would appear in the 2800-3000 cm⁻¹ range. ultraphysicalsciences.org

C=C Stretching : The aromatic ring will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

CH₂ Vibrations : The methylene groups in the piperazine ring and the benzyl linker will have scissoring, wagging, twisting, and rocking modes across the fingerprint region. ultraphysicalsciences.org

C-N Stretching : These vibrations, crucial for the piperazine and benzylamine (B48309) fragments, typically occur in the 1000-1350 cm⁻¹ range.

The table below presents a selection of predicted vibrational frequencies for 1-benzylpiperazine, which serve as a reliable reference for interpreting the spectrum of this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 1-Benzylpiperazine ultraphysicalsciences.org | Expected Region for this compound |

|---|---|---|

| N-H Stretch | 3444 | 3300-3500 |

| Aromatic C-H Stretch | 3065-3030 | 3000-3100 |

| Aliphatic C-H Stretch | 2989-2788 | 2800-3000 |

| C=C Stretch (Aromatic) | 1605, 1585, 1495 | 1450-1600 |

| CH₂ Wagging | 1372-1328 | 1300-1400 |

| CH₂ Twisting | 1146-1077 | 1050-1200 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent or biological macromolecules. mdpi.com

Simulations of Molecular Interactions with Biological Macromolecules (e.g., protein binding)

Understanding how a small molecule interacts with a biological target, such as a protein receptor or enzyme, is fundamental to drug design. MD simulations are a powerful tool for studying the dynamics of protein-ligand complexes. ugent.be These simulations can reveal the stability of the binding pose predicted by molecular docking, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate the binding free energy. mdpi.com

An MD simulation of a this compound-protein complex would typically involve placing the docked complex in a simulated physiological environment (a box of water with ions). The simulation would then be run for a sufficient time (nanoseconds to microseconds) to observe the behavior of the complex. Analysis of the simulation can provide information on:

Binding Stability : The RMSD of the ligand within the binding site can indicate the stability of the binding mode.

Key Interactions : The formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and protein residues can be monitored throughout the simulation.

Conformational Changes : The simulation can reveal if the binding of the ligand induces any conformational changes in the protein, which can be important for its function.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates.

Prediction of Ligand-Receptor Binding Modes

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and predicting how the molecule binds to them. The process involves preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to sample a large number of possible binding poses, which are then scored based on their predicted binding affinity.

Piperazine derivatives are known to interact with a variety of receptors, including serotonergic, dopaminergic, and sigma receptors. researchgate.netijrrjournal.com Docking studies of this compound into the binding sites of these receptors could reveal plausible binding modes. The key interactions would likely involve:

Hydrogen Bonding : The N-H group of the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.

Hydrophobic Interactions : The benzyl group and its methyl substituent can form hydrophobic interactions with nonpolar residues in the binding pocket.

Cation-π Interactions : The protonated piperazine ring can engage in cation-π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine.

The results of docking studies are typically presented as a binding score (e.g., in kcal/mol) and a visual representation of the predicted binding pose. The table below illustrates hypothetical docking results of this compound against several common receptor types, based on the known pharmacology of related benzylpiperazine compounds. researchgate.net

| Receptor Target | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Potential Interactions |

|---|---|---|---|

| Serotonin (B10506) Receptor (e.g., 5-HT₂A) | -8.5 | Asp, Ser, Phe | Hydrogen Bond, Cation-π |

| Dopamine (B1211576) Receptor (e.g., D₂) | -7.9 | Asp, Val, Phe | Hydrogen Bond, Hydrophobic |

| Sigma-1 Receptor | -9.1 | Asp, Tyr, Trp | Hydrogen Bond, Cation-π, Hydrophobic |

Estimation of Binding Affinities and Free Binding Energies

The prediction of binding affinity is a cornerstone of computational drug design, providing a quantitative measure of the interaction strength between a ligand and its target receptor. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed to calculate the binding free energy of a ligand to a protein. semanticscholar.org These calculations are often performed following molecular docking simulations to refine the binding poses and provide a more accurate estimation of binding affinity. semanticscholar.org

For piperazine derivatives, computational studies have been instrumental in estimating their binding affinities to various receptors. For instance, in studies of phenylpiperazine derivatives of 1,2-benzothiazine, molecular docking and binding free energy calculations were used to assess their interaction with DNA and topoisomerase IIα, crucial targets in cancer chemotherapy. mdpi.com The calculated binding free energies (ΔGbinding) for these compounds indicated their potential to bind strongly to these targets, with one derivative, BS230, showing a particularly strong binding energy of -63.2 kJ/mol to DNA. mdpi.com

While specific binding free energy calculations for this compound are not extensively documented in publicly available literature, the methodologies are well-established. Such a study would involve docking the compound into the binding site of a relevant target, such as serotonin or dopamine receptors, followed by molecular dynamics simulations and binding free energy calculations to estimate its affinity. researchgate.net The results would typically be presented in units of kcal/mol or kJ/mol.

Table 1: Illustrative Binding Free Energy Data for Phenylpiperazine Derivatives Targeting DNA and Topoisomerase IIα

| Compound | Target | Binding Free Energy (ΔGbinding, kJ/mol) |

| BS130 | DNA | -58.5 |

| BS230 | DNA | -63.2 |

| BS130 | Topoisomerase IIα | -75.1 |

| BS230 | Topoisomerase IIα | -78.3 |

| Doxorubicin | Topoisomerase IIα | -45.8 |

Note: This table is illustrative and based on data for phenylpiperazine derivatives of 1,2-benzothiazine from a study by Manasa et al. It demonstrates the type of data generated from binding free energy calculations. mdpi.com

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts)

Understanding the specific non-covalent interactions between a ligand and its receptor is fundamental to explaining its binding affinity and selectivity. Molecular docking and molecular dynamics simulations are the primary computational tools used to visualize and analyze these interactions at an atomic level.

For the broader class of piperazine derivatives, these studies have revealed common interaction patterns. The nitrogen atoms of the piperazine ring are frequently involved in crucial interactions. mdpi.com For example, molecular modeling studies on benzylpiperazine have identified potentially favorable hydrogen bond interactions involving the piperazine nitrogens. mdpi.com In the context of sigma-1 (S1R) receptor ligands, docking studies of piperidine (B6355638)/piperazine-based compounds showed that the piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov Furthermore, high-affinity ligands often establish hydrogen bonds with the side chain of specific amino acids like Glu172. nih.gov

Hydrophobic interactions also play a significant role. The benzyl group of benzylpiperazine derivatives can engage in π-π stacking or hydrophobic contacts with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. For instance, a π-cation interaction between the ionized nitrogen atom of the piperazine ring and a phenylalanine residue (Phe107) has been observed in studies of S1R ligands. nih.gov In the case of this compound, the methyl group on the benzyl ring would likely contribute to these hydrophobic interactions, potentially influencing its binding orientation and affinity.

A detailed computational analysis for this compound would map out these specific interactions, identifying key amino acid residues that form hydrogen bonds, salt bridges, and hydrophobic contacts, thereby providing a structural basis for its pharmacological activity.

Table 2: Common Intermolecular Interactions for Piperazine Derivatives

| Interaction Type | Ligand Moiety | Receptor Residues (Examples) |

| Hydrogen Bonding | Piperazine Nitrogens | Glutamate, Aspartate, Serine |

| Salt Bridge/Ionic | Protonated Piperazine Nitrogen | Aspartate, Glutamate |

| Hydrophobic Contacts | Benzyl Ring, Alkyl Substituents | Leucine, Valine, Isoleucine |

| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| π-Cation | Protonated Piperazine Nitrogen | Phenylalanine, Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their observed biological activities. researchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds. nih.gov Various statistical methods are employed to build these models, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net The selection of appropriate descriptors is a critical step in developing a meaningful QSAR model.

Commonly used descriptors in QSAR studies of piperazine derivatives include:

Physicochemical properties: Such as LogP (lipophilicity), molecular weight, and molar refractivity.

Electronic properties: Including dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. researchgate.net

Topological and geometrical descriptors: These describe the connectivity and 3D shape of the molecule.

The correlation of these descriptors with biological activity provides insights into the structural requirements for a compound to be active. For example, a positive correlation with LogP might suggest that increased lipophilicity enhances activity, possibly by improving membrane permeability. Conversely, specific electronic properties might be crucial for receptor binding. In the study of benzothiazoles derived from substituted piperazines, descriptors such as the heat of formation and total energy were calculated using semi-empirical and density functional theory methods to build QSAR models. researchgate.net The analysis of such descriptors for this compound and its analogs would reveal which molecular features are most influential for their biological effects.

In Silico Prediction of Biotransformation and Pharmacokinetic Profiles (Mechanistic Aspects)

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.

The metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. pensoft.netnih.gov In silico tools can predict which CYP isoforms are likely to metabolize a compound and identify the specific atoms or bonds (Sites of Metabolism, SOMs) that are most susceptible to modification. mdpi.com

For benzylpiperazine (BZP), the parent compound of this compound, in silico and in vitro studies have shown that its metabolism involves several CYP isoforms, with CYP2D6, CYP1A2, and CYP3A4 being the major contributors. researchgate.neteuropa.eu The primary metabolic pathways identified for BZP are:

Aromatic hydroxylation: The addition of a hydroxyl group to the benzyl ring, leading to metabolites such as 3-hydroxy-BZP and 4-hydroxy-BZP. europa.eunih.gov

Degradation of the piperazine ring: This can lead to the formation of metabolites like N-benzylethylenediamine. mdma.ch

N-dealkylation: Cleavage of the benzyl group.

Based on the known metabolism of BZP, it can be predicted that this compound would undergo similar biotransformations. The susceptible sites for metabolism would likely include:

The benzyl ring: Aromatic hydroxylation could occur at positions ortho or para to the methylene bridge.

The methyl group: Oxidation of the methyl group on the benzyl ring to a hydroxymethyl group, followed by further oxidation to a carboxylic acid, is a plausible metabolic pathway.

The piperazine ring: N-dealkylation and ring opening are also possible metabolic routes.

These predictions can be refined using various in silico platforms that model the interactions of the compound with the active sites of different CYP450 enzymes. nih.govmdpi.com

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Key Enzymes |

| Aromatic Hydroxylation | Hydroxylated this compound | CYP2D6, CYP1A2, CYP3A4 |